An In-depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde
An In-depth Technical Guide to 4-(4-Methoxyphenyl)benzaldehyde
CAS Number: 52988-34-8
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)benzaldehyde, a key chemical intermediate with significant applications in organic synthesis, materials science, and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, properties, and potential applications.
Core Compound Identification and Properties
4-(4-Methoxyphenyl)benzaldehyde, also known as 4'-Methoxybiphenyl-4-carboxaldehyde, is a biaryl compound characterized by a methoxy-substituted phenyl group linked to a benzaldehyde moiety. This structure imparts unique chemical reactivity, making it a valuable building block in synthetic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Methoxyphenyl)benzaldehyde is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 52988-34-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 103-106 °C | [1] |
| SMILES | COc1ccc(cc1)-c2ccc(C=O)cc2 | [1] |
| InChI | 1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | [1] |
| InChI Key | JTTIGLYPLMYHAT-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The synthesis of 4-(4-Methoxyphenyl)benzaldehyde can be effectively achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent methods, Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, are detailed below.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Adapted from a general procedure for unsymmetrical biaryls):
This protocol is adapted from a well-established procedure for the synthesis of 4-biphenylcarboxaldehyde and is expected to be effective for the synthesis of the target molecule with minor modifications.
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Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and 1-propanol.
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Inert Atmosphere: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for dissolution of the solids.
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Reagent Addition: To the resulting solution, add palladium acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M solution of sodium carbonate (1.20 eq), and deionized water.
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Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR. The reaction is typically complete within 45-60 minutes.
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Work-up: Upon completion, remove the heat source and add water to the hot mixture. Allow the mixture to cool to room temperature while stirring.
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Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with 5% sodium bicarbonate solution followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate.
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Purification: Filter the solution and treat with activated carbon to remove colored impurities. After stirring, filter again and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system such as hexanes/methanol to yield pure 4-(4-Methoxyphenyl)benzaldehyde.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Scheme:
A representative nucleophilic aromatic substitution reaction.
Detailed Experimental Protocol (Adapted for 4-(4-Methoxyphenyl)benzaldehyde):
This protocol is based on the synthesis of the structurally related 4-(4-methoxyphenoxy)benzaldehyde.
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Reaction Setup: In a test tube, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
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Solvent Addition: Add dimethyl sulfoxide (DMSO) to the mixture.
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Reaction Execution: Heat the mixture in a heating bath at approximately 140 °C for at least 30 minutes.
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Work-up: Cool the reaction mixture in an ice-water bath and then add water. Stir the mixture thoroughly to precipitate the crude product.
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Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent such as heptane or a mixture of heptane and dichloromethane to afford pure 4-(4-Methoxyphenyl)benzaldehyde.[1]
Spectroscopic Characterization
The identity and purity of synthesized 4-(4-Methoxyphenyl)benzaldehyde can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 7.81–7.83 (m, 2H, Ar-H), 6.99–7.05 (m, 4H, Ar-H), 6.92–6.95 (m, 2H, Ar-H), 3.83 (s, 3H, OCH₃).[3]
-
¹³C NMR (126 MHz, CDCl₃): δ 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH₃).[3]
Applications in Drug Discovery and Medicinal Chemistry
The 4-(4-methoxyphenyl)benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.
Anticancer and Antimicrobial Agents
Derivatives of substituted benzaldehydes, including chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Furthermore, Schiff bases derived from alkoxybenzaldehydes have shown promising activity against a range of bacteria and fungi, with the imine group being crucial for their antimicrobial action.[4]
Anthelmintic Properties
A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, which contains the 4-methoxyphenyl moiety, has displayed significant anthelmintic properties against the nematode Toxocara canis.[6] This suggests that the 4-methoxyphenyl group can be a key pharmacophore in the design of new anthelmintic agents with potentially lower cytotoxicity compared to existing drugs.[6]
Anti-inflammatory and Anti-angiogenic Activities
Phenolic compounds, including derivatives of hydroxybenzaldehydes, have been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[7] These effects are often attributed to the downregulation of inflammatory mediators such as iNOS and COX-2.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Methoxyphenyl)benzaldehyde.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Flush eyes with water as a precaution.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10][11]
Conclusion
4-(4-Methoxyphenyl)benzaldehyde is a valuable and versatile chemical intermediate with a well-defined profile of properties and established synthetic routes. Its utility as a building block for the synthesis of complex molecules with diverse biological activities underscores its importance in the fields of medicinal chemistry and drug discovery. The synthetic protocols provided in this guide offer reliable methods for its preparation, enabling further exploration of its potential in developing novel therapeutics and functional materials.
References
-
Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Silva, T. C., et al. (2022, July 28). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Jumina, et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
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Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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ResearchGate. (2025, August 6). Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (2025, August 7). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Retrieved from [Link]
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